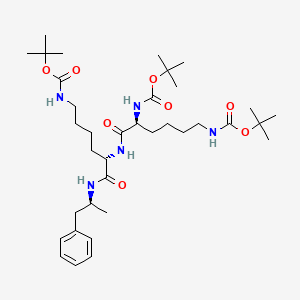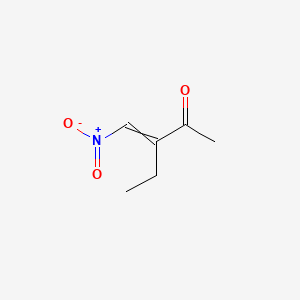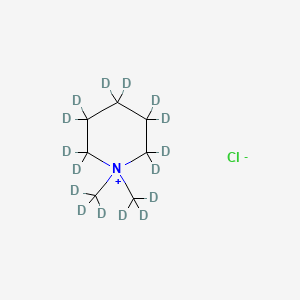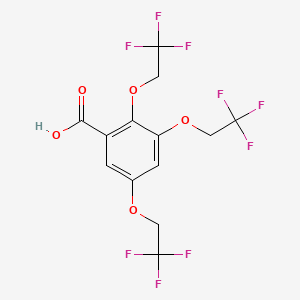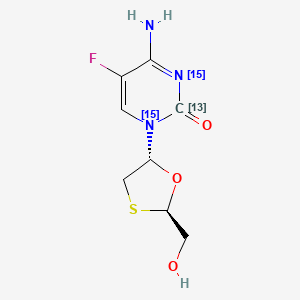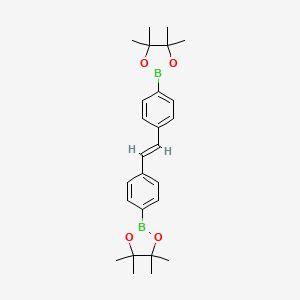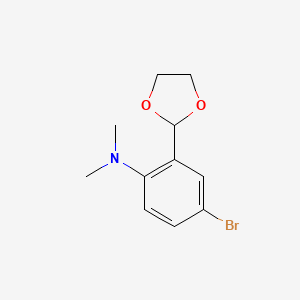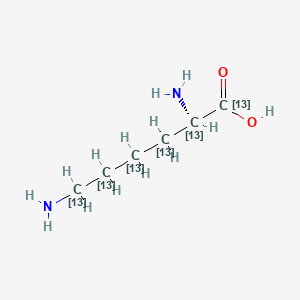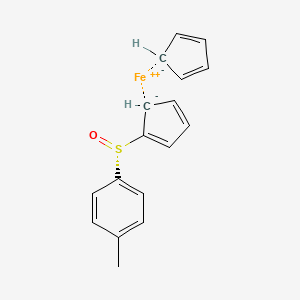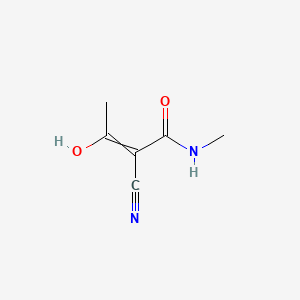
2-cyano-3-hydroxy-N-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-hydroxy-N-methylbut-2-enamide is an organic compound with the molecular formula C6H8N2O2 This compound is characterized by the presence of a cyano group (–CN), a hydroxyl group (–OH), and an amide group (–CONH2) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-hydroxy-N-methylbut-2-enamide typically involves the reaction of a cyanoacetamide derivative with an appropriate aldehyde or ketone under basic conditions. One common method involves the use of acetic anhydride and sodium hydroxide as reagents. The reaction proceeds through the formation of an intermediate, which is then crystallized by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-hydroxy-N-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-3-oxo-N-methylbut-2-enamide.
Reduction: Formation of 2-amino-3-hydroxy-N-methylbut-2-enamide.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
2-cyano-3-hydroxy-N-methylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyano-3-hydroxy-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano group can interact with nucleophilic sites on enzymes, while the hydroxyl and amide groups can form hydrogen bonds with active sites, modulating the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-hydroxy-N-phenylbut-2-enamide: Similar structure but with a phenyl group instead of a methyl group.
2-cyano-3-hydroxy-N-ethylbut-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
2-cyano-3-hydroxy-N-propylbut-2-enamide: Similar structure but with a propyl group instead of a methyl group
Uniqueness
2-cyano-3-hydroxy-N-methylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical modifications, while the hydroxyl and amide groups provide opportunities for hydrogen bonding and interaction with biological targets.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N-methylbut-2-enamide |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)5(3-7)6(10)8-2/h9H,1-2H3,(H,8,10) |
InChI Key |
AQALIMMGDOXQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
